Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate
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Overview
Description
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves the following steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the annulation of a triazole ring to a quinazoline moiety.
Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction, where a suitable furyl halide reacts with the triazoloquinazoline intermediate.
Thioester Formation: The final step involves the reaction of the intermediate with methyl thioacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furyl and thioester moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s triazoloquinazoline core is known for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
Quinazoline Derivatives: Widely studied for their anticancer activities.
Uniqueness
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate stands out due to its unique combination of a triazoloquinazoline core with a furyl and thioester moiety, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H12N4O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H12N4O3S/c1-22-13(21)9-24-16-17-11-6-3-2-5-10(11)15-18-14(19-20(15)16)12-7-4-8-23-12/h2-8H,9H2,1H3 |
InChI Key |
UFXFOSGUENAYCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
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